molecular formula C10H10ClN B15228278 2-Chloro-5-isopropylbenzonitrile

2-Chloro-5-isopropylbenzonitrile

Cat. No.: B15228278
M. Wt: 179.64 g/mol
InChI Key: VKNCZSTWAOUILC-UHFFFAOYSA-N
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Description

2-Chloro-5-isopropylbenzonitrile ( 1242339-56-5) is a chemical compound with the molecular formula C 10 H 10 ClN and a molecular weight of 179.65 g/mol . Its structure features a benzonitrile core substituted with a chlorine atom at the 2-position and an isopropyl group at the 5-position of the benzene ring, offering multiple sites for chemical modification . As a substituted benzonitrile, it serves as a versatile building block in organic synthesis. The nitrile functional group is a key precursor that can be transformed into other valuable functionalities, such as carboxylic acids, amides, or amines, thereby expanding the molecular diversity accessible from this intermediate . The chlorine atom is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of nucleophiles, including alkoxides, thiols, and amines . This reactivity profile makes this compound a valuable synthon for research and development in various fields, including the synthesis of more complex molecules for material science and the development of novel pharmaceutical and agrochemical candidates . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10ClN

Molecular Weight

179.64 g/mol

IUPAC Name

2-chloro-5-propan-2-ylbenzonitrile

InChI

InChI=1S/C10H10ClN/c1-7(2)8-3-4-10(11)9(5-8)6-12/h3-5,7H,1-2H3

InChI Key

VKNCZSTWAOUILC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)Cl)C#N

Origin of Product

United States

Synthetic Methodologies for 2 Chloro 5 Isopropylbenzonitrile and Its Precursors

Classical Synthetic Routes to Substituted Benzonitriles

The preparation of substituted benzonitriles can be approached through two primary strategies: either by introducing the nitrile group onto a pre-functionalized aromatic ring or by modifying a benzonitrile (B105546) derivative that already contains the cyano moiety.

Nitrile Group Introduction Strategies

The introduction of a nitrile group is a fundamental transformation in organic synthesis. Several reliable methods have been developed for this purpose.

Direct cyanation involves the substitution of a hydrogen atom on the aromatic ring with a cyano group. This can be a highly efficient method, though it often requires specific catalysts and directing groups to control regioselectivity. Transition-metal-catalyzed reactions, particularly those using palladium, have become prominent. For instance, the cyanation of aryl halides or triflates using cyanide sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) is a well-established method. bldpharm.com

More recent developments have focused on the direct C-H cyanation of unfunctionalized arenes. These methods can employ various catalytic systems, including rhodium and organic photoredox catalysts, to facilitate the introduction of the nitrile group without the need for a pre-installed leaving group. galchimia.comgoogle.com For example, rhodium(III)-catalyzed cyanation using N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) as a cyanide source has been shown to be effective for certain substrates. google.com

Reaction TypeCatalyst/ReagentSubstrate TypeKey Features
Palladium-Catalyzed CyanationPd(0) complexes, e.g., Pd(PPh₃)₄Aryl Halides, Aryl TriflatesHigh efficiency, tolerates various functional groups. bldpharm.com
Rhodium-Catalyzed C-H Cyanation[RhCp*Cl₂]₂ / AgSbF₆Arenes with directing groupsDirect functionalization of C-H bonds. google.com
Photoredox CatalysisAcridinium photoredox catalyst / TMSCNUnfunctionalized ArenesMetal-free, mild reaction conditions. galchimia.com

Aromatic aldehydes and primary amides serve as excellent precursors for the synthesis of benzonitriles through dehydration reactions.

The conversion of an aromatic aldehyde, such as the plausible precursor 2-Chloro-5-isopropylbenzaldehyde , to a nitrile typically proceeds via an intermediate oxime. The aldehyde is first reacted with hydroxylamine (B1172632) hydrochloride to form the corresponding aldoxime. Subsequent dehydration of the aldoxime using a variety of reagents, such as acetic anhydride, phosphorus pentoxide (P₂O₅), or thionyl chloride (SOCl₂), yields the desired nitrile. google.comchemicalbook.com One-pot procedures that combine oxime formation and dehydration are often employed for their operational simplicity. google.com For example, refluxing an aromatic aldehyde with hydroxylamine hydrochloride and a dehydrating agent like p-toluenesulfonic acid in a suitable solvent can provide the nitrile in high yield. google.com

Primary aromatic amides can be dehydrated directly to nitriles using strong dehydrating agents. Reagents such as phosphorus pentoxide, phosphorus oxychloride (POCl₃), and thionyl chloride are commonly used for this transformation. chemicalbook.comgoogle.com The reaction involves the elimination of a molecule of water from the primary amide group (-CONH₂) to form the cyano group (-C≡N). For the synthesis of 2-Chloro-5-isopropylbenzonitrile, this would involve the dehydration of the precursor 2-Chloro-5-isopropylbenzamide . The synthesis of the related 2-amino-5-chlorobenzamide (B107076) has been documented, suggesting the accessibility of such amide precursors. google.com

PrecursorReagent(s)IntermediateKey Features
Aromatic Aldehyde1. Hydroxylamine (NH₂OH·HCl)2. Dehydrating Agent (e.g., Ac₂O, P₂O₅)AldoximeTwo-step or one-pot process, generally high yielding. google.com
Primary Aromatic AmideDehydrating Agent (e.g., POCl₃, P₂O₅, SOCl₂)None (direct conversion)Powerful dehydrating agents required, common industrial method. google.comgoogle.com

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a versatile method for converting a primary aromatic amine into a wide range of functional groups, including nitriles. galchimia.comorganic-chemistry.orgnih.gov The reaction proceeds via the formation of an aryl diazonium salt, which is then displaced by a nucleophile in the presence of a copper(I) salt catalyst. organic-chemistry.orgresearchgate.net

For the synthesis of this compound, the precursor would be 2-Amino-5-isopropylbenzonitrile (B112761) . This amine would first be treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C), to form the corresponding diazonium salt. researchgate.net The subsequent addition of this diazonium salt solution to a solution of copper(I) cyanide (CuCN) would yield the target nitrile, with the liberation of nitrogen gas. organic-chemistry.orgnih.gov This method is particularly powerful as it allows for substitution patterns that are not easily accessible through other means. google.com

StepReagentsTemperatureIntermediate/Product
1. DiazotizationAryl Amine, NaNO₂, HCl(aq)0–5 °CAryl Diazonium Salt
2. CyanationAryl Diazonium Salt, CuCNRoom or elevated temp.Aryl Nitrile

Aromatic Halogenation and Alkylation Techniques

An alternative synthetic strategy involves performing electrophilic aromatic substitution on a benzonitrile core that already possesses some of the required substituents.

The direct chlorination of an isopropylbenzonitrile analogue, specifically 3-Isopropylbenzonitrile , could theoretically yield the desired product. Electrophilic aromatic substitution reactions, such as chlorination, are governed by the directing effects of the substituents already present on the benzene (B151609) ring. core.ac.ukorgsyn.org

In the case of 3-Isopropylbenzonitrile, the ring possesses two directing groups:

The isopropyl group is an alkyl group, which is activating and an ortho, para-director.

The nitrile group is strongly deactivating and a meta-director.

The positions ortho to the isopropyl group are C2 and C4, and the para position is C6. The position meta to the nitrile group is C5. The target compound requires chlorination at the C2 position. This position is ortho to the activating isopropyl group but also ortho to the deactivating nitrile group. While the isopropyl group activates this position, electrophilic attack ortho to a strongly deactivating group like a nitrile is generally disfavored. Therefore, direct chlorination of 3-Isopropylbenzonitrile using standard electrophilic chlorinating agents (e.g., Cl₂ with a Lewis acid catalyst like FeCl₃ or AlCl₃) would likely lead to a mixture of products, with substitution at the C4 and C6 positions being more probable. google.com

Specialized chlorinating agents like N-chlorosuccinimide (NCS), sometimes in the presence of an acid catalyst, can offer different selectivity profiles. galchimia.comorganic-chemistry.org However, achieving high regioselectivity for the sterically hindered and electronically disfavored C2 position would remain a significant synthetic challenge without a directing group strategy.

SubstrateDirecting Group 1 (Position)Effect of Group 1Directing Group 2 (Position)Effect of Group 2Predicted Major Product(s) of Chlorination
3-IsopropylbenzonitrileIsopropyl (C3)Activating, o,p-director (to C2, C4, C6)Nitrile (C1)Deactivating, m-director (to C5)4-Chloro-3-isopropylbenzonitrile and 6-Chloro-3-isopropylbenzonitrile
Friedel-Crafts Alkylation for Isopropyl Group Introduction

A foundational method for introducing an isopropyl group onto an aromatic ring is the Friedel-Crafts alkylation. libretexts.orgmt.com This electrophilic aromatic substitution reaction typically involves reacting an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgmt.com In the context of synthesizing a precursor for this compound, a suitable starting material would be chlorobenzene.

The mechanism commences with the activation of the alkylating agent, isopropyl chloride, by the Lewis acid catalyst to form a carbocation or a carbocation-like complex. masterorganicchemistry.comyoutube.com This electrophile is then attacked by the electron-rich benzene ring. masterorganicchemistry.com A subsequent deprotonation of the resulting intermediate restores the aromaticity of the ring, yielding the alkylated product. mt.comkhanacademy.org

However, the Friedel-Crafts alkylation is not without its limitations. One significant drawback is the potential for carbocation rearrangements, which can lead to the formation of undesired isomers. youtube.com In the case of introducing an isopropyl group, this is less of a concern as the secondary carbocation formed from isopropyl chloride is relatively stable. Another limitation is that the reaction does not proceed on aromatic rings substituted with strongly electron-withdrawing groups. libretexts.org

Modern and Green Synthetic Approaches to this compound

In recent years, a strong emphasis has been placed on developing more sustainable and efficient synthetic methods. This has led to the exploration of novel catalytic systems and reaction designs for the synthesis of benzonitriles, including this compound.

Transition-Metal Catalyzed Cross-Coupling Strategies for Benzonitrile Synthesis

Transition-metal catalysis has revolutionized organic synthesis, offering powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. acs.org These methods are central to modern synthetic strategies for aryl nitriles.

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming C-C bonds. youtube.commdpi.com It typically involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. youtube.commdpi.com This reaction is valued for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. nih.govresearchgate.net

While a direct Suzuki-Miyaura coupling to form this compound would require a specific organoboron reagent, the principles of this reaction are highly relevant to its synthesis. For instance, a precursor like 2-chloro-5-bromobenzonitrile could potentially be coupled with an isopropylboronic acid derivative. The catalytic cycle for a Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. mdpi.com

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle

StepDescription
Oxidative Addition The palladium(0) catalyst inserts into the carbon-halogen bond of the organic halide.
Transmetalation The organic group from the organoboron reagent is transferred to the palladium complex.
Reductive Elimination The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

This table outlines the fundamental steps of the Suzuki-Miyaura cross-coupling reaction, a powerful tool for C-C bond formation.

Beyond Suzuki-Miyaura coupling, several other transition-metal catalyzed methods are employed for the synthesis of aryl nitriles. numberanalytics.comorganic-chemistry.org Palladium and nickel-based catalysts are commonly used to facilitate the cyanation of aryl halides or pseudohalides. numberanalytics.comorganic-chemistry.org A classic method is the Sandmeyer reaction, which utilizes copper(I) cyanide to convert aryl diazonium salts into the corresponding nitriles. numberanalytics.com

More contemporary approaches include the palladium-catalyzed cyanation of aryl chlorides and bromides. organic-chemistry.org Nickel-catalyzed cyanation reactions have also gained prominence, offering a more cost-effective alternative to palladium. organic-chemistry.orgchemrxiv.org These reactions often employ various cyanide sources, with efforts made to use less toxic alternatives to traditional cyanide salts. organic-chemistry.org

One-Pot and Multi-Component Reaction Systems for this compound Synthesis

A potential one-pot synthesis of this compound could involve the in-situ formation of an intermediate that is then converted to the final product without isolation. For example, the synthesis of 2-substituted indoles has been achieved in a one-pot reaction from 2-aminobenzyl phosphonium (B103445) salts and aldehydes. nih.gov Similar strategies could be envisioned for the synthesis of substituted benzonitriles. The development of such a process for this compound would represent a significant advancement in its manufacturing efficiency.

Atom Economy and Sustainable Synthetic Protocols

The concept of atom economy, a cornerstone of green chemistry, focuses on maximizing the incorporation of all atoms from the starting materials into the final product. jocpr.comprimescholars.com Reactions with high atom economy are inherently more sustainable as they generate less waste. jocpr.comrsc.org

Table 2: Comparison of Atom Economy for Different Reaction Types

Reaction TypeGeneral Atom Economy
AdditionHigh (often 100%)
RearrangementHigh (often 100%)
SubstitutionModerate
EliminationLow

This table provides a general comparison of the inherent atom economy of different classes of chemical reactions.

When evaluating synthetic routes to this compound, atom economy is a crucial metric. Catalytic processes are generally favored over stoichiometric reactions because they often exhibit higher atom economy. rsc.org For example, a catalytic cross-coupling reaction is typically more atom-economical than a classical multi-step synthesis that involves protecting groups and generates significant byproducts. The development of sustainable protocols for synthesizing this compound would prioritize the use of catalytic methods, renewable feedstocks, and environmentally benign solvents. nih.govresearchgate.net

Synthesis of Key Intermediates for this compound

The successful synthesis of this compound is contingent on the efficient preparation of its foundational precursors. These intermediates are primarily functionalized isopropylbenzene derivatives, halogenated aminobenzonitriles, and derivatized nitrobenzonitriles, each requiring specific synthetic strategies.

Preparation of Functionalized Isopropylbenzene Precursors

The isopropylbenzene scaffold is the starting point for building the target molecule. Functionalization of this aromatic ring at specific positions is the first critical phase. Key precursors include 4-isopropylaniline (B126951) and 4-isopropylbenzaldehyde (B89865).

One common method to produce 4-isopropylaniline involves the Friedel-Crafts alkylation of aniline. For instance, using an alkylating agent in the presence of a Lewis acid catalyst like anhydrous aluminum chloride can yield the desired product. Another approach starts with p-chloronitrobenzene and phenylacetonitrile, which, under the action of a base like sodium hydroxide (B78521) in ethanol, can undergo cyclization and subsequent transformations to yield precursors for substituted anilines.

The synthesis of 4-isopropylbenzaldehyde (cuminaldehyde) can be achieved through various routes. One established method is the formylation of cumene (B47948). researchgate.net Alternatively, a Grignard reaction can be employed, starting from 4-bromoisopropylbenzene. The bromide is converted to a Grignard reagent using magnesium, which then reacts with an orthoformate ester, followed by acidic workup to yield the aldehyde.

Synthesis of Halogenated Aminobenzonitrile Intermediates

Halogenated aminobenzonitriles are crucial intermediates, combining the necessary chloro and nitrile functionalities with an amino group that can be later modified. A key example is the synthesis of 2-amino-5-chlorobenzonitrile (B58002).

A laboratory-scale synthesis for this intermediate has been developed starting from anthranilic acid. chemicalbook.com This multi-step process is outlined as follows:

Ring Chlorination: Anthranilic acid undergoes chlorination using sulphuryl chloride to produce 5-chloroanthranilic acid. The reaction is followed by hydrolysis with hydrochloric acid and precipitation of the product. chemicalbook.com

Acid Chloride Formation: The resulting 5-chloroanthranilic acid is then treated with thionyl chloride to convert the carboxylic acid group into an acid chloride. chemicalbook.com

Amidation: The acid chloride is subsequently reacted with ammonia (B1221849) to form 2-amino-5-chlorobenzamide, achieving a yield of 68%. chemicalbook.com

Dehydration: The final step involves the dehydration of the amide using a strong dehydrating agent like phosphorus pentoxide (P₂O₅). The reaction mixture is subjected to vacuum distillation to yield the final product, 2-amino-5-chlorobenzonitrile. researchgate.netchemicalbook.com

This synthetic route avoids commercially expensive raw materials and does not require stringent reaction conditions, making it a viable method for obtaining this key halogenated intermediate. chemicalbook.com

Table 1: Synthesis of 2-amino-5-chlorobenzonitrile from Anthranilic Acid

Step Reactants Reagents Product Yield
1 Anthranilic acid Sulphuryl chloride, HCl 5-Chloroanthranilic acid 35%
2 5-Chloroanthranilic acid Thionyl chloride 5-Chloroanthranilic acid chloride -
3 5-Chloroanthranilic acid chloride Liquor ammonia 2-Amino-5-chlorobenzamide 68%
4 2-Amino-5-chlorobenzamide Phosphorus pentoxide (P₂O₅) 2-Amino-5-chlorobenzonitrile Satisfactory

Data sourced from Mahajan, et al. chemicalbook.com

Derivatization of Nitrobenzonitriles as Precursors

Nitrobenzonitriles serve as another class of important precursors, where the nitro group acts as a placeholder for a future amino group or is part of the final molecular structure before a final reduction step. The synthesis of 2-chloro-5-nitrobenzonitrile (B92243) is a prime example of this strategy.

A common method for producing 2-chloro-5-nitrobenzonitrile is the nitration of 2-chlorobenzonitrile (B47944). guidechem.com This is typically achieved by dissolving 2-chlorobenzonitrile in concentrated sulfuric acid at a low temperature, followed by the careful addition of a nitrating mixture composed of nitric acid and sulfuric acid. The temperature must be carefully controlled to prevent side reactions and ensure the desired regioselectivity. guidechem.com

An alternative conceptual pathway involves starting with 2-chloro-5-nitrobenzoic acid. This precursor can be synthesized by the nitration of o-chlorobenzoic acid using a mixture of nitric and sulfuric acids. prepchem.comgoogle.com The resulting nitrobenzoic acid could then be converted to the corresponding benzonitrile. This conversion typically involves forming the primary amide, followed by dehydration, similar to the final step in the synthesis of 2-amino-5-chlorobenzonitrile.

Table 2: Synthesis of 2-chloro-5-nitrobenzonitrile via Nitration

Starting Material Reagents Conditions Product
2-Chlorobenzonitrile Concentrated H₂SO₄, HNO₃ 0°C to 15°C 2-Chloro-5-nitrobenzonitrile

Data sourced from Guidechem. guidechem.com

Optimization of Reaction Conditions and Yield for this compound Production

For nitration reactions, such as the synthesis of 2-chloro-5-nitrobenzonitrile, temperature control is critical. The reaction is typically conducted at low temperatures (e.g., 0-15°C) to manage the exothermic nature of the reaction and to control the regioselectivity, minimizing the formation of unwanted isomers. guidechem.com The ratio of nitric acid to sulfuric acid is also a key factor influencing the reaction's efficiency.

In amination reactions, such as those used to prepare N-substituted anthranilic acid derivatives from chlorobenzoic acids, the choice of catalyst and base is crucial. Copper-based catalysts (Cu, Cu₂O, CuI) are commonly employed. nih.gov Studies have shown that a combination of catalysts, for example, Cu and Cu₂O, can significantly improve yields. nih.gov The selection of the base (e.g., K₂CO₃, Na₂CO₃) and solvent also plays a vital role in the reaction's success. nih.gov Microwave-assisted synthesis has emerged as a technique to accelerate these reactions, often providing high yields in shorter timeframes without the need for a solvent or catalyst. acs.org

Dehydration reactions, used to convert amides to nitriles, rely on the choice of a suitable dehydrating agent. While phosphorus pentoxide is effective, other systems like AlCl₃·6H₂O/KI in acetonitrile (B52724) have also been developed for the dehydration of amides to nitriles in good yields. researchgate.net

For reactions like the Sandmeyer reaction, which could be used to introduce the cyano group, optimization involves the choice of the copper(I) salt (CuCN, CuCl, CuBr) and careful control over the diazotization and decomposition steps. wikipedia.orgnih.gov Modern protocols focus on milder conditions, lower catalyst loading, and ligand-free systems to improve the reaction's scope and environmental friendliness. nih.gov Lowering reaction temperatures and adjusting concentrations can also limit the decomposition of starting materials and improve yields.

Chemical Reactivity and Transformation Pathways of 2 Chloro 5 Isopropylbenzonitrile

Reactions Involving the Nitrile Functional Group

The nitrile (-C≡N) group is a versatile functional handle, capable of undergoing a variety of transformations including hydrolysis, reduction, and cycloaddition reactions, which allow for its conversion into other valuable functional groups and heterocyclic systems.

Hydrolysis and Alcoholysis Reactions

The nitrile group of 2-Chloro-5-isopropylbenzonitrile can be hydrolyzed to a carboxamide or further to a carboxylic acid under acidic or basic conditions.

Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid like sulfuric or hydrochloric acid in the presence of water. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water, eventually leading to the formation of 2-chloro-5-isopropylbenzoic acid.

Base-catalyzed hydrolysis is usually carried out with a strong base such as sodium hydroxide (B78521). The hydroxide ion attacks the electrophilic carbon of the nitrile, and subsequent protonation during workup yields the carboxylic acid. The intermediate, 2-chloro-5-isopropylbenzamide, can sometimes be isolated under milder conditions.

Alcoholysis, the reaction with an alcohol under acidic or basic catalysis, can convert the nitrile into an ester or an imidate. For instance, reacting this compound with an alcohol in the presence of a strong acid like HCl can produce an alkyl 2-chloro-5-isopropylbenzimidate hydrochloride.

Table 1: Representative Hydrolysis and Alcoholysis Reactions of Nitriles

Reaction Type Reagents Product Functional Group
Acid Hydrolysis H₂SO₄, H₂O, heat Carboxylic Acid
Base Hydrolysis NaOH, H₂O, heat Carboxylate (acid upon workup)
Alcoholysis (Pinner) Alcohol, HCl Imidate Hydrochloride

Reduction to Aminomethyl Derivatives

The nitrile group can be reduced to a primary amine (aminomethyl group), a valuable transformation in the synthesis of pharmaceutical and agrochemical compounds. A common and powerful reagent for this conversion is Lithium Aluminum Hydride (LiAlH₄). byjus.commasterorganicchemistry.com The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to yield (2-chloro-5-isopropylphenyl)methanamine. byjus.com

Catalytic hydrogenation is another effective method. This involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney nickel, platinum oxide, or palladium on carbon. This method is often considered "greener" and can be performed under various pressures and temperatures.

Table 2: Common Reagents for Nitrile Reduction

Reagent/System Solvent Product
Lithium Aluminum Hydride (LiAlH₄) Diethyl ether or THF Primary Amine
Catalytic Hydrogenation (H₂/Catalyst) Ethanol or Methanol Primary Amine

Cycloaddition Reactions of the Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions to form various ring systems. These reactions are powerful tools for constructing complex molecules.

[3+2] Cycloaddition: One of the most important cycloaddition reactions for nitriles is the reaction with azides to form tetrazoles. This is a 1,3-dipolar cycloaddition. nih.gov For example, reacting this compound with sodium azide (B81097) (NaN₃), often in the presence of a Lewis acid or an ammonium (B1175870) salt, can yield 5-(2-chloro-5-isopropylphenyl)-1H-tetrazole. nih.govchalcogen.roacs.org The reaction is facilitated by electron-withdrawing groups on the benzonitrile (B105546), which lower the energy of the nitrile's Lowest Unoccupied Molecular Orbital (LUMO), enhancing its interaction with the azide's Highest Occupied Molecular Orbital (HOMO). nih.gov

[2+2+2] Cycloaddition (Cyclotrimerization): Aromatic nitriles can undergo cyclotrimerization to form 1,3,5-triazines. This reaction involves the head-to-tail addition of three nitrile molecules. It often requires a catalyst, such as a low-valent titanium species, to proceed efficiently. researchgate.netuwindsor.ca The cyclotrimerization of this compound would theoretically yield 2,4,6-tris(2-chloro-5-isopropylphenyl)-1,3,5-triazine.

Formation of Heterocyclic Rings from the Nitrile Group

Building upon cycloaddition chemistry, the nitrile group serves as a key building block for a variety of heterocyclic compounds.

Tetrazoles: As mentioned above, the reaction of this compound with an azide source like sodium azide is a direct route to the corresponding 5-substituted tetrazole. nih.govchalcogen.roacs.org Tetrazoles are significant in medicinal chemistry as they are often used as bioisosteres for carboxylic acids. rug.nl

Triazines: Cyclotrimerization provides a direct pathway to symmetrically substituted 1,3,5-triazines. researchgate.netuwindsor.ca Additionally, nitriles can react with other components to form unsymmetrically substituted triazines or other nitrogen-containing heterocycles. For instance, co-cyclotrimerization with other nitriles or alkynes can lead to more complex triazine structures.

Reactions Involving the Aromatic Halogen Substituent (Chlorine)

The chlorine atom on the aromatic ring is a leaving group that can be replaced through nucleophilic aromatic substitution, providing a major avenue for further functionalization of the molecule.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (SₙAr) is a key reaction for aryl halides. The reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comwikipedia.org In this compound, the nitrile group is in the ortho position to the chlorine atom, strongly activating it towards nucleophilic attack.

Common nucleophiles used in SₙAr reactions include alkoxides, amines, and thiols. byjus.com For example, reaction with sodium methoxide (B1231860) (NaOCH₃) would yield 2-methoxy-5-isopropylbenzonitrile. Reaction with an amine, such as ammonia (B1221849) or a primary/secondary amine, would lead to the corresponding 2-amino-5-isopropylbenzonitrile (B112761) derivative. youtube.com

A specific example involves the reaction of activated chlorobenzenes with hexamethylphosphoramide (B148902) (HMPA) at elevated temperatures, which serves as both the solvent and the source of a dimethylamino group, yielding N,N-dimethylaniline derivatives. tandfonline.comtandfonline.com

Table 3: Nucleophilic Aromatic Substitution (SₙAr) on Activated Aryl Chlorides

Nucleophile Reagent Example Product Type
Alkoxide Sodium Methoxide (NaOCH₃) Aryl Ether
Amine Ammonia (NH₃), Alkylamine (RNH₂) Aniline Derivative
Thiolate Sodium Thiophenoxide (NaSPh) Aryl Sulfide
Dimethylamine Hexamethylphosphoramide (HMPA) N,N-Dimethylaniline

Modern methods, particularly palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), have become powerful alternatives to traditional SₙAr for forming C-N bonds. ccspublishing.org.cnescholarship.org These reactions often proceed under milder conditions and with a broader substrate scope, allowing for the coupling of this compound with a wide variety of amines, including those that are poor nucleophiles in traditional SₙAr reactions.

Cross-Coupling Reactions at the Aryl Halide Position (e.g., Sonogashira, Heck, Stille)

The chlorine atom on the aromatic ring serves as a key handle for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. Although aryl chlorides are generally less reactive than their bromide or iodide counterparts, advancements in catalyst systems have enabled their effective use in these transformations. harvard.eduwikipedia.org

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond between the aryl halide and a terminal alkyne. youtube.com It is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst and an amine base. youtube.comorganic-chemistry.org For less reactive aryl chlorides like this compound, more robust catalyst systems, such as those employing N-heterocyclic carbene (NHC) ligands or operating under specific conditions, may be required to achieve good yields. wikipedia.orgnih.gov The reaction is valuable for synthesizing internal alkynes, which are versatile intermediates for further functionalization. youtube.com

Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples the aryl halide with an alkene to form a substituted alkene. scienceinfo.comwikipedia.org This reaction is catalyzed by palladium complexes and requires a base. wikipedia.org The reaction with this compound would typically yield a product where the aryl group is attached to the less substituted carbon of the alkene double bond, usually with a high degree of trans selectivity. organic-chemistry.org The choice of phosphine (B1218219) ligands and reaction conditions is crucial for achieving high efficiency with aryl chlorides. thieme-connect.de

Stille Reaction: The Stille reaction involves the coupling of the aryl halide with an organotin compound, catalyzed by palladium. wikipedia.org This method is known for its tolerance of a wide variety of functional groups. While aryl iodides and bromides are more common substrates, specific ligands and conditions have been developed to facilitate the coupling of aryl chlorides. harvard.eduresearchgate.net The use of sterically hindered, electron-rich phosphine ligands can accelerate the coupling process. harvard.edu

Table 1: Representative Catalyst Systems for Cross-Coupling of Aryl Chlorides

Coupling Reaction Catalyst/Pre-catalyst Ligand Base Typical Solvents
Sonogashira Pd(OAc)₂, PdCl₂(PPh₃)₂ PPh₃, NHCs Et₃N, Piperidine THF, DMF
Heck Pd(OAc)₂, Pd₂(dba)₃ P(o-tol)₃, SPhos Et₃N, K₂CO₃ DMF, NMP
Stille Pd(OAc)₂, Pd₂(dba)₃ XPhos, P(t-Bu)₃ CsF, K₃PO₄ Toluene, Dioxane

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful method for converting the relatively unreactive C-Cl bond into a more reactive carbon-metal bond, which can then be treated with various electrophiles. This transformation is typically achieved using organolithium reagents (e.g., n-BuLi, t-BuLi) or Grignard reagents. nih.govgoogle.com

The reaction involves the attack of the organometallic reagent on the halogen atom, forming a new organometallic species (an aryllithium or aryl Grignard reagent) and an alkyl halide byproduct. princeton.edu For this compound, this would generate a highly reactive intermediate that can be quenched with electrophiles such as aldehydes, ketones, carbon dioxide, or alkyl halides to introduce a wide range of functional groups at the C2 position. The presence of the nitrile and isopropyl groups may influence the reaction conditions required, and low temperatures are often necessary to prevent side reactions, particularly with highly reactive organolithium reagents. nih.govprinceton.edu The use of a combination of reagents, such as i-PrMgCl and n-BuLi, can sometimes offer improved selectivity and allow for less cryogenic conditions. nih.gov

Reactions Involving the Isopropyl Substituent

The isopropyl group provides another site for chemical modification, primarily through reactions at the benzylic position.

The benzylic carbon of the isopropyl group is susceptible to oxidation. Under controlled conditions, it can be converted to a hydroxyl group, a carbonyl group (ketone), or a carboxyl group. For instance, oxidation of a related N-isopropylbenzamide derivative has been shown to be influenced by substituents on the benzene (B151609) ring. nih.gov The oxidation of the isopropyl group on this compound to a ketone would yield 2-chloro-5-acetylbenzonitrile. More vigorous oxidation conditions could potentially lead to the formation of 2-chloro-5-cyanobenzoic acid. The reaction of benzylic carbons can sometimes proceed via aerobic oxidation, potentially mediated by a base. acs.org

Beyond oxidation, the isopropyl group can undergo other transformations. Free-radical halogenation, for example, using N-bromosuccinimide (NBS) under UV irradiation, could introduce a bromine atom at the benzylic position. This resulting benzylic halide is a versatile intermediate for nucleophilic substitution reactions, allowing for the introduction of various functional groups such as amines, azides, or ethers.

Electrophilic Aromatic Substitution Reactions on the Benzonitrile Core

Electrophilic aromatic substitution (SEAr) on the this compound ring is complex due to the competing directing effects of the three substituents. wikipedia.org

Nitrile Group (-CN): Strongly deactivating and a meta-director. libretexts.org

Chloro Group (-Cl): Deactivating but an ortho, para-director. libretexts.orglibretexts.org

Isopropyl Group (-CH(CH₃)₂): Activating and an ortho, para-director. wikipedia.org

Let's analyze the available positions on the ring:

Position 3: Ortho to the chloro group and meta to the isopropyl and nitrile groups.

Position 4: Para to the chloro group and ortho to the isopropyl group.

Position 6: Ortho to the chloro and nitrile groups and meta to the isopropyl group.

Considering the directing effects, position 4 is strongly favored as it is para to the deactivating but directing chloro group and ortho to the activating isopropyl group. Position 6 is highly disfavored due to steric hindrance between the existing chloro and nitrile groups and the strong deactivating effect of the adjacent nitrile group. Position 3 is also a possibility, but less likely than position 4. Therefore, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions are expected to occur predominantly at position 4. uomustansiriyah.edu.iqmasterorganicchemistry.com

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Position Influence of -Cl (o,p-director) Influence of -CH(CH₃)₂ (o,p-director) Influence of -CN (m-director) Overall Likelihood
3 Ortho (Favorable) Meta (Neutral) Meta (Favorable) Possible
4 Para (Favorable) Ortho (Favorable) Para (Unfavorable) Major Product
6 Ortho (Favorable) Meta (Neutral) Ortho (Unfavorable) Unlikely (Steric Hindrance)

Thermal Stability and Controlled Decomposition Studies

This compound, as an organochlorine compound, possesses a carbon-chlorine bond that can be cleaved under thermal stress. youtube.comyoutube.com The thermal stability of chlorinated aromatic compounds can be significant, but decomposition can occur at elevated temperatures. Studies on related chlorinated polymers indicate that the onset temperature for weight loss can be high, often exceeding 400°C, suggesting substantial thermal stability. osti.gov

Controlled decomposition studies of organochlorine compounds often focus on dechlorination. nih.gov This can be achieved through various methods, including catalytic hydrodechlorination or reaction with specific clays (B1170129) at high temperatures. nih.gov In the context of waste treatment, subcritical water oxidation has been explored as a method to degrade and destroy recalcitrant organochlorine pollutants. nih.gov The decomposition of this compound would likely proceed via cleavage of the C-Cl bond as an initial step, followed by further degradation of the aromatic ring at higher temperatures. The presence of the nitrile and isopropyl groups would also influence the decomposition pathway and the resulting products.

Investigation of Hazardous Decomposition Products and Their Formation Pathways

Under high temperatures, the molecule is expected to break down, leading to the generation of a range of toxic gases and particulates. The primary hazardous decomposition products anticipated include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas. cdnsciencepub.comcdnsciencepub.com

The formation of these products results from the fragmentation and subsequent oxidation of the parent molecule. The carbon and hydrogen atoms from the benzene ring and the isopropyl group will oxidize to form CO and CO2, depending on the availability of oxygen. The chlorine atom is expected to be released as hydrogen chloride gas, a corrosive respiratory irritant. nih.govbritannica.com The nitrogen atom from the nitrile group is the source of nitrogen oxides.

Furthermore, the specific structure of this compound presents pathways for the formation of other highly toxic compounds. The presence of both a chlorine atom and a nitrile group on the benzene ring raises the possibility of forming cyanogen (B1215507) chloride (CNCl) or even hydrogen cyanide (HCN) under certain conditions, particularly in an oxygen-deficient environment. Although studies on benzonitrile itself suggest that in vivo metabolism does not typically lead to cyanide formation, thermal decomposition pathways can differ significantly.

The isopropyl group introduces additional decomposition pathways. The thermal decomposition of cumene (B47948) (isopropylbenzene) and its derivatives, such as cumene hydroperoxide, is known to proceed via free radical mechanisms. cdnsciencepub.comcdnsciencepub.comacs.orgaidic.itnih.gov Scission of the bond between the benzene ring and the isopropyl group can occur, leading to the formation of various hydrocarbon radicals. These radicals can then react to form other products. For instance, the isopropyl group can degrade to form acetone (B3395972) and acetophenone. cdnsciencepub.com

Moreover, the presence of chlorine on the aromatic ring could lead to the formation of phosgene (B1210022) (COCl2), a highly toxic gas, especially in the presence of carbon monoxide and a suitable catalytic surface, which might be present in a complex fire scenario. nih.govbritannica.comnih.govchemistryviews.org The reaction between carbon monoxide and chlorine to form phosgene is a known industrial process. britannica.comacs.org

Table of Potential Hazardous Decomposition Products and Their Formation Pathways

Hazardous Decomposition ProductFormulaPotential Formation Pathway
Nitrogen OxidesNOxOxidation of the nitrogen atom from the nitrile group.
Carbon MonoxideCOIncomplete combustion of the aromatic ring and isopropyl group.
Carbon DioxideCO2Complete combustion of the aromatic ring and isopropyl group.
Hydrogen ChlorideHClRelease of the chlorine atom and subsequent reaction with hydrogen. nih.govbritannica.com
Hydrogen CyanideHCNDecomposition of the benzonitrile moiety, especially in low-oxygen conditions.
PhosgeneCOCl2Reaction of carbon monoxide with chlorine radicals from the parent molecule. nih.govbritannica.comnih.govchemistryviews.org
AcetoneC3H6ODecomposition and rearrangement of the isopropyl group. cdnsciencepub.comwikipedia.org
AcetophenoneC8H8ODecomposition of the cumene-like structure. cdnsciencepub.com

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 5 Isopropylbenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural assignment of 2-Chloro-5-isopropylbenzonitrile can be achieved.

The ¹H NMR spectrum of this compound is predicted to display distinct signals corresponding to the aromatic and isopropyl protons. The aromatic region is expected to show three signals for the three non-equivalent protons on the benzene (B151609) ring. The proton at C6, being ortho to the electron-withdrawing chloro group, would appear as a doublet. The proton at C4, situated between the chloro and isopropyl groups, is expected to be a doublet of doublets due to coupling with both H3 and H6 (meta and ortho coupling, respectively, although meta coupling might not be resolved). The proton at C3, adjacent to the nitrile group, would likely appear as a singlet or a finely split doublet.

The isopropyl group gives rise to two signals: a septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The septet multiplicity arises from the methine proton being coupled to the six adjacent methyl protons. Conversely, the methyl protons are split into a doublet by the single methine proton. The integration of these signals would correspond to a 1:6 ratio, confirming the presence of the isopropyl moiety.

Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~ 7.6 d ~ 2.0 H-6
~ 7.4 dd ~ 8.0, 2.0 H-4
~ 7.5 d ~ 8.0 H-3
~ 3.0 sept ~ 7.0 -CH(CH₃)₂
~ 1.25 d ~ 7.0 -CH(CH₃)₂

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, eight distinct signals are anticipated: six for the aromatic carbons and two for the isopropyl group.

The nitrile carbon (C≡N) is expected to appear in the 115-120 ppm range. The aromatic carbons will resonate between approximately 125 and 150 ppm. The carbon atom bonded to the chlorine (C2) will be deshielded, as will the carbon atom bonded to the isopropyl group (C5). The quaternary carbon attached to the nitrile group (C1) will also have a characteristic shift and typically shows a weaker signal intensity. youtube.com The carbons of the isopropyl group will appear in the aliphatic region, with the methine carbon around 34 ppm and the two equivalent methyl carbons at a higher field, around 23 ppm. docbrown.info

Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Assignment
~ 150 C5
~ 138 C2
~ 134 C4
~ 131 C6
~ 130 C3
~ 117 C≡N
~ 112 C1
~ 34 -CH(CH₃)₂
~ 23 -CH(CH₃)₂

To definitively assign all proton and carbon signals and confirm the substitution pattern, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. nih.gov For this compound, a cross-peak would be observed between the methine septet and the methyl doublet of the isopropyl group, confirming their connectivity. Additionally, correlations between adjacent aromatic protons (e.g., H3 and H4) would be visible, helping to trace the aromatic spin system.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This technique maps protons to the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). thermofisher.com It would show a correlation between the methine proton signal and the methine carbon signal, and between the methyl proton signal and the methyl carbon signal. Each aromatic proton signal would correlate to its corresponding aromatic carbon, simplifying the assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings between protons and carbons (typically 2-3 bonds). nih.gov It is crucial for identifying quaternary carbons and piecing the molecular fragments together. Key expected correlations include:

The isopropyl methyl protons correlating to the aromatic C5 carbon.

The aromatic proton H6 correlating to C2, C4, and the nitrile carbon C7.

The aromatic proton H4 correlating to C2, C5, and C6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, not necessarily through bonds. It is particularly useful for determining stereochemistry and substitution patterns on a ring. A key NOESY correlation would be expected between the isopropyl methine proton and the adjacent aromatic proton at the C6 position, providing definitive evidence for the 1,2,4-substitution pattern of the benzene ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups. A strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration is expected in the range of 2220-2240 cm⁻¹. researchgate.net The aromatic region would show C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region. Aliphatic C-H stretching from the isopropyl group would appear just below 3000 cm⁻¹. The C-Cl stretch typically appears as a strong band in the fingerprint region, between 600 and 800 cm⁻¹.

Predicted FT-IR Data for this compound

Wavenumber (cm⁻¹) Intensity Assignment
> 3000 Medium-Weak Aromatic C-H Stretch
< 3000 Medium Aliphatic C-H Stretch
~ 2230 Strong, Sharp C≡N Stretch
1450-1600 Medium-Strong Aromatic C=C Ring Stretch
600-800 Strong C-Cl Stretch

Raman spectroscopy provides complementary information to FT-IR. While many vibrational modes are active in both, their intensities can differ significantly. The nitrile stretch (C≡N) is also expected to be strong and sharp in the Raman spectrum. researchgate.net Aromatic ring vibrations, particularly the symmetric "ring-breathing" mode near 1000 cm⁻¹, often produce a strong Raman signal. The C-Cl stretch is also Raman active. Due to the principle of mutual exclusion, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa, providing a more complete vibrational profile of the molecule.

Predicted Raman Spectroscopy Data for this compound

Wavenumber (cm⁻¹) Intensity Assignment
> 3000 Medium Aromatic C-H Stretch
< 3000 Strong Aliphatic C-H Stretch
~ 2230 Strong, Sharp C≡N Stretch
~ 1000 Strong Aromatic Ring Breathing
600-800 Medium C-Cl Stretch

Advanced Vibrational Mode Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides profound insights into the molecular structure of this compound by identifying its characteristic vibrational modes. While a dedicated study for this specific molecule is not prevalent, analysis can be extrapolated from studies on structurally similar compounds like 2-amino-5-chlorobenzonitrile (B58002) and other disubstituted benzenes. researchgate.netnih.gov

The vibrational spectrum is dominated by modes originating from the benzene ring, the nitrile group (C≡N), the chloro-substituent (C-Cl), and the isopropyl group.

Nitrile Group (C≡N) Vibrations: The C≡N stretching vibration is one of the most characteristic bands in the spectrum. It is expected to appear as a strong, sharp band in the FT-IR spectrum, typically in the region of 2220-2240 cm⁻¹. Its position can be subtly influenced by the electronic effects of the chloro and isopropyl substituents on the ring.

Benzene Ring Vibrations: The aromatic ring gives rise to several characteristic bands. C-H stretching vibrations are anticipated above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically appear in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring (1,2,4-trisubstituted) dictates the pattern of overtone and combination bands in the 1650-2000 cm⁻¹ region and the out-of-plane C-H bending bands in the 800-900 cm⁻¹ region, which can be diagnostic of the substitution pattern.

Isopropyl Group Vibrations: The isopropyl group will exhibit symmetric and asymmetric C-H stretching vibrations of the methyl (CH₃) groups around 2870-2960 cm⁻¹. C-H bending modes for the methyl and methine (CH) groups are also expected in the 1340-1470 cm⁻¹ range.

Carbon-Chlorine (C-Cl) Vibrations: The C-Cl stretching vibration is expected to produce a strong band in the lower frequency region of the FT-IR spectrum, generally between 505 and 770 cm⁻¹.

A hypothetical table of the principal vibrational modes for this compound is presented below, based on established group frequencies and data from related molecules.

Table 1: Predicted Principal Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Group
Aromatic C-H Stretch 3000 - 3100 Benzene Ring
Aliphatic C-H Stretch 2870 - 2970 Isopropyl Group
C≡N Stretch 2220 - 2240 Nitrile Group
C=C Ring Stretch 1450 - 1600 Benzene Ring
CH₃ Asymmetric Bend ~1465 Isopropyl Group
CH₃ Symmetric Bend ~1385 Isopropyl Group
Aromatic C-H Out-of-Plane Bend 800 - 900 Benzene Ring

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns under electron impact (EI).

The mass spectrum would exhibit a distinct molecular ion peak ([M]⁺•). Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion will appear as a pair of peaks, [M]⁺• and [M+2]⁺•, separated by two mass-to-charge units (m/z), with a characteristic intensity ratio of approximately 3:1. docbrown.info This isotopic signature is a definitive indicator of the presence of a single chlorine atom in the molecule and its fragments.

The fragmentation of this compound is expected to proceed through several predictable pathways:

Loss of a Methyl Radical: A primary fragmentation pathway involves the loss of a methyl radical (•CH₃, 15 Da) from the isopropyl group to form a stable secondary benzylic carbocation. This would result in a significant peak at m/z [M-15]⁺.

Loss of a Chlorine Radical: Cleavage of the C-Cl bond, which is relatively weak, would lead to the loss of a chlorine radical (•Cl, 35 or 37 Da), producing a fragment ion at m/z [M-35]⁺. docbrown.info

McLafferty Rearrangement: While less common for this structure, rearrangement processes could occur.

Further Fragmentation: The primary fragment ions can undergo further fragmentation, such as the loss of HCN (27 Da) from the nitrile-containing ions.

Table 2: Predicted Key Mass Fragments for this compound (C₁₀H₁₀ClN)

m/z Value (for ³⁵Cl) m/z Value (for ³⁷Cl) Identity of Fragment Notes
179 181 [C₁₀H₁₀ClN]⁺• Molecular Ion ([M]⁺•)
164 166 [C₉H₇ClN]⁺• [M - CH₃]⁺
144 - [C₁₀H₁₀N]⁺ [M - Cl]⁺

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. nih.gov This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation. It also elucidates how molecules pack together in the crystal lattice, including intermolecular interactions like hydrogen bonding or π-stacking. mdpi.com

For this compound, an XRD analysis would require the growth of a high-quality single crystal, which can often be a rate-limiting step. nih.gov If successful, the analysis would yield a detailed structural model. For instance, in a related structure, 5-chloro-2-(2-hydroxybenzylideneamino)benzonitrile, XRD analysis revealed that the molecule is not perfectly planar, with a dihedral angle of 1.09 (4)° between its aromatic rings. nih.gov For this compound, XRD would precisely measure the C-Cl, C-C, and C≡N bond lengths and the angles around the substituted benzene ring. This data would confirm the substitution pattern and reveal any steric strain imposed by the adjacent chloro and isopropyl groups, potentially causing slight deviations from ideal geometries.

Table 3: Representative Crystallographic Data Obtainable from XRD

Parameter Information Provided Example from a related structure (GEJGAE) nih.gov
Crystal System The basic symmetry of the unit cell Monoclinic
Space Group The full symmetry of the crystal structure P2₁/n
Unit Cell Dimensions (a, b, c, α, β, γ) The size and shape of the repeating unit a = 3.84 Å, b = 11.08 Å, c = 27.27 Å, β = 92.51°
Bond Lengths Precise distances between atomic nuclei C-Cl, C-N, C=N, etc.
Bond Angles Angles formed by three connected atoms C-C-C, C-C-Cl, etc.

Note: The example data is for a related compound and serves to illustrate the type of information obtained from an XRD experiment.

Chromatographic Techniques for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of this compound and for its preparative isolation. A reverse-phase HPLC (RP-HPLC) method would be most suitable for this non-polar compound.

In a typical RP-HPLC setup, the compound is dissolved in a suitable solvent and injected into the system. It then passes through a column packed with a non-polar stationary phase (e.g., C18-silica). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the components. sielc.com The retention time of this compound would depend on its affinity for the stationary phase relative to the mobile phase. By using a detector, such as a UV-Vis spectrophotometer set to a wavelength where the benzonitrile (B105546) chromophore absorbs (e.g., ~254 nm), a chromatogram is produced. The area of the peak corresponding to the compound is proportional to its concentration, allowing for quantitative purity assessment. Isomeric impurities or byproducts would typically have different retention times, appearing as separate peaks. google.com This method is scalable for preparative separation to isolate the pure compound. sielc.com

Table 4: Exemplar HPLC Method for Purity Analysis

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or Gradient mixture of Acetonitrile and Water
Flow Rate 1.0 mL/min
Detector UV-Vis at 254 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile compounds like this compound. It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.

In GC-MS analysis, a sample is vaporized and injected into the GC, where it travels through a capillary column. The column's stationary phase separates components based on their boiling points and interactions with the phase. As each separated component, including this compound, elutes from the column, it enters the mass spectrometer. epa.gov The MS ionizes the molecules and detects the resulting ions, generating a mass spectrum for each component.

This technique is highly effective for purity assessment, as even trace-level impurities can be separated and identified by their unique retention times and mass spectra. The retention time provides a quantitative measure of the compound, while the mass spectrum provides definitive structural confirmation, matching the fragmentation pattern discussed in Section 4.3.

Computational and Theoretical Investigations of 2 Chloro 5 Isopropylbenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations provide a powerful lens for examining the intrinsic properties of molecules. For 2-Chloro-5-isopropylbenzonitrile, these computational methods, particularly Density Functional Theory (DFT), can elucidate its electronic structure, reactivity, and the energetic landscape of its molecular orbitals. Although specific, published computational studies on this exact molecule are scarce, we can infer its characteristics based on well-established theoretical principles and data from analogous substituted benzonitriles.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (the arrangement of electrons) of many-body systems, making it a cornerstone of modern computational chemistry. rsc.orgnih.gov It allows for the calculation of various molecular properties by focusing on the electron density rather than the complex many-electron wavefunction.

For this compound, the aromatic ring is functionalized with three distinct groups that modulate its electronic properties and reactivity:

Nitrile Group (-CN): A strong electron-withdrawing group due to the high electronegativity of the nitrogen atom and its triple bond character. It deactivates the aromatic ring towards electrophilic substitution and is a site of potential nucleophilic attack at the carbon atom.

Isopropyl Group (-CH(CH₃)₂): An alkyl group that is a weak electron-donating group through an inductive effect, slightly activating the ring towards electrophilic attack.

Molecular Orbital Analysis (HOMO-LUMO Energetics)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate electrons. A higher energy HOMO indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept electrons. A lower energy LUMO indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small gap suggests high polarizability and high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. dergipark.org.tr

For this compound, the HOMO is expected to be distributed primarily over the electron-rich aromatic ring and the isopropyl group. The LUMO, conversely, would be localized on the electron-deficient regions, particularly centered around the nitrile group and the carbon atoms attached to the electron-withdrawing chloro and nitrile substituents. The energy of these orbitals and their gap determine various reactivity parameters, which can be calculated using DFT.

Below is an interactive table of predicted global reactivity descriptors for this compound, based on typical values for similarly substituted aromatic compounds.

Parameter Formula Predicted Value Interpretation
EHOMO-~ -7.0 eVEnergy of the highest occupied molecular orbital.
ELUMO-~ -1.5 eVEnergy of the lowest unoccupied molecular orbital.
Energy Gap (ΔE)ELUMO - EHOMO~ 5.5 eVIndicates high kinetic stability.
Ionization Potential (I)-EHOMO~ 7.0 eVEnergy required to remove an electron.
Electron Affinity (A)-ELUMO~ 1.5 eVEnergy released when an electron is added.
Chemical Hardness (η)(I - A) / 2~ 2.75 eVMeasures resistance to change in electron distribution.
Electrophilicity Index (ω)(I + A)² / (8 * η)~ 1.2 eVA measure of the ability to accept electrons.

Note: These values are illustrative and would require specific DFT calculations for precise determination.

Electrostatic Potential Surface Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.netresearchgate.net It is invaluable for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. nih.gov On an MEP map, regions of negative electrostatic potential (typically colored red) correspond to areas of high electron density and are attractive to electrophiles. Regions of positive electrostatic potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atom of the nitrile group and, to a lesser extent, the chlorine atom, due to their high electronegativity and lone pairs of electrons. These are the primary sites for interaction with electrophiles or hydrogen bond donors.

Positive Potential (Blue): Located around the hydrogen atoms of the aromatic ring and the isopropyl group, as they are bonded to more electronegative carbon atoms.

Neutral Potential (Green): The carbon-rich areas of the benzene (B151609) ring and isopropyl group would represent regions of relatively neutral potential.

Molecular Modeling and Dynamics Simulations

Conformational Analysis of this compound

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that arise from the rotation around single bonds. For this compound, the primary source of conformational flexibility is the rotation of the isopropyl group around the C-C bond connecting it to the benzene ring.

While the benzene ring itself is planar, the two methyl groups and the single hydrogen of the isopropyl substituent can adopt various orientations relative to the ring. The most stable conformers would be those that minimize steric hindrance between the methyl groups of the isopropyl substituent and the adjacent hydrogen atom on the aromatic ring. Computational modeling can be used to calculate the potential energy as a function of the dihedral angle of this bond, identifying the low-energy (most populated) conformations. It is expected that the lowest energy conformation would place the hydrogen atom of the isopropyl group's tertiary carbon pointing away from the ring, with the two methyl groups staggered relative to the plane of the ring to reduce steric clash.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed modeling of chemical reaction pathways, providing insights into reaction mechanisms and the energetics of transition states. bohrium.com For this compound, several reactions could be modeled. A prominent example is the nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom is replaced by a nucleophile.

Modeling this reaction would involve:

Defining Reactants and Products: Starting with the optimized geometry of this compound and a chosen nucleophile (e.g., a methoxide (B1231860) ion, CH₃O⁻).

Locating the Transition State (TS): The transition state is the highest energy point along the reaction coordinate. For an SNAr reaction, this would correspond to the formation of a Meisenheimer complex, a negatively charged intermediate where both the chlorine and the incoming nucleophile are attached to the same carbon atom. Computational algorithms can search the potential energy surface to find the exact geometry and energy of this transition state.

Calculating Activation Energy: The energy difference between the reactants and the transition state is the activation energy (Ea). A lower activation energy implies a faster reaction rate. researchgate.net

This type of analysis can predict the feasibility of a reaction and explain the regioselectivity and stereoselectivity observed experimentally. For instance, it could be used to compare the activation energies for nucleophilic attack at different positions on the ring, confirming that substitution at the chlorine-bearing carbon is the most likely pathway.

Non-Covalent Interaction Studies

Computational chemistry provides powerful tools to investigate the subtle yet crucial non-covalent interactions (NCIs) that govern the supramolecular chemistry of molecules like this compound. These interactions, though weaker than covalent bonds, are fundamental in determining the physical properties, crystal packing, and biological interactions of a compound. For this compound, several types of non-covalent interactions are anticipated, primarily hydrogen bonds, halogen bonds, and π-interactions.

Theoretical methods such as Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plot analysis, and Symmetry-Adapted Perturbation Theory (SAPT) are instrumental in characterizing these forces. researchgate.net QTAIM analysis can identify bond critical points (BCPs) which indicate an interaction between atoms, while NCI plots provide a visual representation of interaction regions in real space. researchgate.net SAPT calculations can decompose the total interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion terms, offering a detailed understanding of the nature of the interaction. researchgate.net

In the context of this compound, the following non-covalent interactions are of primary interest:

Hydrogen Bonding: The presence of the isopropyl group and the aromatic ring allows for weak C-H···N and C-H···π hydrogen bonds. The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, while the π-system of the benzene ring can also accept hydrogen bonds.

Halogen Bonding: The chlorine atom can participate in halogen bonding, where it acts as an electrophilic region (σ-hole) and interacts with a nucleophilic site, such as the nitrogen atom of another molecule.

π-Interactions: π-π stacking interactions between the aromatic rings of two molecules can contribute significantly to the stability of dimers or larger aggregates. The substitution pattern on the ring will influence the geometry and strength of these interactions.

While specific experimental or extensive computational studies on the non-covalent interactions of this compound are not widely available, data from related substituted benzenes can provide valuable insights. For instance, studies on chlorobenzonitriles and their interactions with other molecules highlight the role of the nitrile and chloro substituents in directing intermolecular association. nih.gov

A representative table of potential non-covalent interactions and their estimated energetic contributions, based on general computational studies of similar functional groups, is provided below.

Interaction TypeDonorAcceptorEstimated Energy (kcal/mol)
C-H···N Hydrogen BondIsopropyl C-HNitrile Nitrogen0.5 - 2.0
C-H···π InteractionIsopropyl C-HAromatic Ring0.5 - 1.5
Halogen BondC-ClNitrile Nitrogen1.0 - 3.0
π-π StackingAromatic RingAromatic Ring2.0 - 5.0

Note: The energy values are estimates based on typical strengths of these interactions and can vary depending on the specific geometry and electronic environment.

Structure-Reactivity Relationship (SRR) Studies

The reactivity of an aromatic compound is intrinsically linked to the electronic properties of its substituents. In this compound, the interplay between the chloro, isopropyl, and nitrile groups dictates its behavior in chemical reactions, particularly electrophilic aromatic substitution (EAS). Theoretical models are pivotal in elucidating these structure-reactivity relationships by calculating various molecular descriptors. nih.gov

The substituents on the benzene ring modulate the electron density and stability of intermediates formed during a reaction. Their effects can be broadly categorized as inductive and resonance effects:

Isopropyl Group (-CH(CH₃)₂): This is an alkyl group, which is generally considered to be electron-donating through an inductive effect (+I) and hyperconjugation. It activates the ring towards electrophilic attack, making it more nucleophilic. It is an ortho, para-director.

Nitrile Group (-CN): The nitrile group is strongly electron-withdrawing through both inductive (-I) and resonance (-R) effects. This makes it a powerful deactivating group and a meta-director.

Quantitative Structure-Activity Relationship (QSAR) studies on benzonitrile (B105546) derivatives often employ computational descriptors to correlate structure with reactivity or biological activity. nih.gov These descriptors can include:

Atomic Charges: Calculation of partial atomic charges (e.g., using Natural Population Analysis) can indicate the most electron-rich (nucleophilic) or electron-poor (electrophilic) sites in the molecule. acs.org

Frontier Molecular Orbitals (HOMO/LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. A higher HOMO energy suggests a greater propensity to donate electrons in a reaction with an electrophile. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting regions of negative potential (nucleophilic) and positive potential (electrophilic). nih.gov

Based on the combined electronic effects of the substituents, a qualitative prediction of the reactivity at the unsubstituted positions of the aromatic ring can be made. The table below summarizes the expected influence of the substituents on electrophilic aromatic substitution.

Ring PositionActivating/Deactivating InfluencePredicted Reactivity
3meta to -CN, ortho to -Cl, ortho to -iPrModerately deactivated
4para to -Cl, meta to -iPr, meta to -CNDeactivated
6ortho to -CN, meta to -Cl, ortho to -iPrStrongly deactivated

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for predicting and interpreting the spectroscopic properties of molecules. mdpi.com For this compound, DFT calculations can provide valuable predictions of its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. d-nb.infonih.gov

Vibrational Spectroscopy:

Theoretical calculations of vibrational frequencies are typically performed using methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). jocpr.com The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and the use of an incomplete basis set. To improve the agreement with experimental data, the calculated frequencies are commonly scaled using empirical scaling factors. researchgate.net

The predicted vibrational spectrum can aid in the assignment of experimental bands to specific molecular motions. Key vibrational modes for this compound would include:

C≡N stretch: A strong, characteristic band typically appearing in the range of 2220-2260 cm⁻¹.

C-H stretching modes: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the isopropyl group just below 3000 cm⁻¹.

C-Cl stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.

Aromatic C=C stretching modes: Several bands in the 1400-1600 cm⁻¹ region.

Isopropyl group bending modes: Characteristic bending vibrations around 1370-1385 cm⁻¹.

A table of predicted, scaled vibrational frequencies for some key modes is presented below, based on typical values for these functional groups from computational studies.

Vibrational ModePredicted Scaled Frequency (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3050 - 3100Medium
Aliphatic C-H Stretch2900 - 2980Strong
C≡N Stretch2235Strong
Aromatic C=C Stretch1580, 1470Medium-Strong
Isopropyl C-H Bend1380Medium
C-Cl Stretch750Strong

NMR Spectroscopy:

The prediction of NMR chemical shifts (¹H and ¹³C) is another powerful application of theoretical chemistry. d-nb.info The Gauge-Independent Atomic Orbital (GIAO) method is commonly used in conjunction with DFT for this purpose. mdpi.com Calculations are often performed on the optimized geometry of the molecule, and solvent effects can be included using continuum models like the Polarizable Continuum Model (PCM). mdpi.com

Theoretical predictions can be invaluable for assigning complex NMR spectra and for confirming the structure of a synthesized compound. The predicted chemical shifts for the different hydrogen and carbon atoms in this compound will be influenced by the electronic environment created by the chloro, isopropyl, and nitrile substituents.

A table with representative predicted ¹³C and ¹H NMR chemical shifts for this compound is shown below. These values are illustrative and would be obtained from specific DFT calculations.

AtomPredicted ¹³C Chemical Shift (ppm)AtomPredicted ¹H Chemical Shift (ppm)
C1 (-CN)~118H (Aromatic)7.3 - 7.6
C2 (-Cl)~135H (Isopropyl CH)~3.1
C3~130H (Isopropyl CH₃)~1.3
C4~128
C5 (-iPr)~150
C6~132
C (ipso, iPr)~34
C (CH₃, iPr)~23

Applications in Advanced Chemical Synthesis and Materials Science

2-Chloro-5-isopropylbenzonitrile as a Versatile Synthetic Intermediate

This compound is a valuable building block in organic synthesis, prized for its unique combination of reactive sites. The presence of a chloro group, a nitrile moiety, and an isopropyl-substituted benzene (B151609) ring allows for a diverse range of chemical transformations, making it an important intermediate in the creation of more complex molecules.

Building Block for Substituted Aromatic Systems

The structure of this compound offers multiple avenues for the synthesis of substituted aromatic systems. The chlorine atom can be replaced through various nucleophilic aromatic substitution reactions. For instance, amination reactions can be performed to introduce amino groups, converting the chlorobenzonitrile into an aminobenzonitrile derivative. A similar reaction, the microwave-assisted amination of 2-chloro-5-nitrobenzoic acid with a range of amines, proceeds without a catalyst and yields N-substituted 5-nitroanthranilic acid derivatives in high yields. nih.govfigshare.com This suggests that this compound could undergo analogous reactions to produce a variety of N-substituted 2-amino-5-isopropylbenzonitriles.

Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing additional points for modification. The combination of these transformations allows for the generation of a wide array of polysubstituted aromatic compounds with specific functionalities, which are key components in the development of pharmaceuticals and advanced materials.

Precursor for Complex Heterocyclic Architectures

The nitrile functionality in this compound serves as a key handle for the construction of nitrogen-containing heterocyclic rings. A significant application is in the synthesis of tetrazoles through [3+2] cycloaddition reactions with azides. google.com This reaction, often catalyzed by zinc salts or other Lewis acids, provides an efficient route to 5-substituted tetrazoles. organic-chemistry.org The resulting 5-(2-chloro-5-isopropylphenyl)-1H-tetrazole is a valuable scaffold in medicinal chemistry, as the tetrazole ring is a well-known bioisostere for the carboxylic acid group. derpharmachemica.com

Moreover, the conversion of the chloro group to an amino group, as discussed previously, opens up pathways to other heterocyclic systems. The resulting 2-amino-5-isopropylbenzonitrile (B112761) can undergo cyclization reactions to form quinazolines and other fused heterocycles, which are prevalent in many biologically active compounds. researchgate.netrsc.org

Role in Multi-Step Organic Transformations

The versatility of this compound makes it a crucial component in multi-step synthetic sequences. Its ability to undergo sequential, regioselective modifications at its different functional groups allows for the controlled assembly of complex molecular architectures. For example, a synthetic route could involve the initial displacement of the chlorine atom, followed by transformation of the nitrile group, and finally, modification of the isopropyl group or the aromatic ring itself.

The synthesis of complex molecules often requires a series of carefully planned steps, and intermediates like this compound provide a stable and reliable platform to build upon. The principles of retrosynthetic analysis can be applied to design efficient synthetic pathways where this compound serves as a key starting material or an early-stage intermediate.

Development of Novel Derivatives for Specific Research Endeavors

The core structure of this compound can be systematically modified to generate derivatives with tailored properties for specific scientific investigations.

Synthesis of Chemical Probes and Ligands

The development of chemical probes and ligands is essential for studying biological systems. By functionalizing the this compound scaffold, researchers can create molecules designed to interact with specific biological targets. For instance, the synthesis of fluorophenylthio-benzylamine derivatives for serotonin (B10506) transporter imaging highlights how substituted benzene rings can be utilized to create selective ligands. While not directly involving the title compound, this demonstrates the potential for similar halogenated benzonitriles to serve as foundational structures for such probes.

The introduction of various functional groups through the reactions described above can modulate the electronic properties, lipophilicity, and steric profile of the molecule, all of which are critical for achieving high affinity and selectivity for a target protein.

Scaffold for Combinatorial Library Synthesis

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis and screening of large numbers of compounds. nih.gov The this compound structure is an excellent scaffold for the generation of combinatorial libraries. springernature.comnih.gov The chloro and nitrile groups provide two independent points of diversification.

A library could be constructed by first reacting the chloro position with a diverse set of amines or alcohols. Subsequently, the nitrile group of each of these products could be converted into a tetrazole or another heterocyclic system. This approach would generate a large and structurally diverse library of compounds from a single starting material, which could then be screened for biological activity against various targets. This strategy has been successfully employed with other heterocyclic scaffolds to identify novel antibacterial agents. nih.gov

Utilization in Materials Science Research

The unique molecular architecture of this compound, featuring a combination of a reactive nitrile group, a halogen atom, and a bulky alkyl substituent on a benzene ring, suggests its potential as a building block in the design of novel materials. The interplay of these functional groups can influence the electronic, physical, and coordination properties of resulting materials.

Contribution to Polymeric and Organic Materials with Tunable Properties

Table 1: Potential Contributions of Functional Groups to Material Properties

Functional GroupPotential Influence on Material Properties
Nitrile (-CN) Can be a precursor for polymerization, enhance thermal stability, and influence dielectric properties.
Chloro (-Cl) Can modify electronic properties, improve flame retardancy, and serve as a site for further functionalization.
Isopropyl (-CH(CH₃)₂) Can increase solubility in organic solvents, influence morphology, and introduce steric bulk affecting packing.

While direct studies are absent, the known reactivity of the nitrile and chloro groups suggests that this compound could theoretically be explored as a monomer or an additive in the development of specialized polymers and organic materials.

Investigation in Coordination Chemistry Applications

There is no specific research found in the public domain detailing the investigation of this compound in coordination chemistry applications. The nitrile group in benzonitrile (B105546) compounds is known to coordinate with a variety of metal ions, acting as a ligand in the formation of coordination complexes and metal-organic frameworks (MOFs). The electronic and steric environment around the nitrile group, influenced by the chloro and isopropyl substituents, would be expected to modulate the coordination behavior of this compound.

Table 2: Potential Coordination Chemistry Aspects of this compound

FeaturePotential Implication in Coordination Chemistry
Nitrile Ligand Can coordinate to metal centers to form coordination compounds.
Steric Hindrance The isopropyl group may influence the coordination geometry and the formation of specific framework structures.
Electronic Effects The electron-withdrawing chloro group can affect the electron density on the nitrile nitrogen, influencing the strength of the metal-ligand bond.

The synthesis and characterization of coordination complexes with this compound would be a prerequisite to understanding its potential in creating novel materials with interesting magnetic, optical, or catalytic properties. However, at present, such studies have not been reported in the available scientific literature.

Future Research Directions and Broader Academic Prospects

Exploration of Novel Catalytic Methods for its Synthesis and Derivatization

The development of efficient and sustainable synthetic methodologies is a cornerstone of modern chemistry. Future research could significantly benefit from the exploration of novel catalytic methods for the synthesis and subsequent derivatization of 2-Chloro-5-isopropylbenzonitrile.

Current synthetic routes to similar benzonitriles often rely on classical methods that may involve harsh reaction conditions or the use of toxic reagents. The exploration of transition-metal-catalyzed cross-coupling reactions, for instance, could offer milder and more efficient pathways. Palladium, nickel, or copper-based catalytic systems could be investigated for the cyanation of a corresponding 2-chloro-5-isopropylhalobenzene precursor. A key research goal would be to develop catalysts that exhibit high selectivity and yield, minimizing the formation of byproducts.

Furthermore, catalytic derivatization of the existing this compound molecule is a promising avenue. This could involve the catalytic activation of the C-Cl bond for cross-coupling reactions or the catalytic transformation of the nitrile group. The development of catalysts that can selectively target one functional group in the presence of others is a significant challenge and a worthy research objective.

Catalyst TypePotential Application in Synthesis/DerivatizationResearch Focus
Palladium-basedCyanation of 2-chloro-5-isopropyl-halobenzeneHigh turnover number, low catalyst loading, broad substrate scope.
Nickel-basedC-Cl bond activation for cross-coupling reactionsCost-effectiveness, functional group tolerance.
Copper-basedTransformation of the nitrile groupSelective hydrolysis, reduction, or addition reactions.

Investigation of New Reaction Pathways and Selective Transformations

The unique arrangement of substituents on the benzene (B151609) ring of this compound opens up possibilities for investigating new and selective chemical transformations. The interplay between the electron-withdrawing chloro and nitrile groups and the electron-donating isopropyl group can lead to interesting regioselectivity in various reactions.

Future studies could focus on electrophilic aromatic substitution reactions. masterorganicchemistry.commsu.edulibretexts.org The directing effects of the existing substituents would guide the position of incoming electrophiles, and a systematic study could provide valuable data for understanding the electronic effects in polysubstituted aromatic systems. masterorganicchemistry.comlibretexts.org

Moreover, the reactivity of the nitrile group itself is a rich area for exploration. numberanalytics.comnumberanalytics.compressbooks.pub While hydrolysis to carboxylic acids and reduction to amines are known transformations, investigating cycloaddition reactions, such as [3+2] cycloadditions with azides to form tetrazoles, could lead to the synthesis of novel heterocyclic compounds with potential biological activity. numberanalytics.commdpi.com The development of reaction conditions that allow for the selective transformation of either the chloro, isopropyl, or nitrile group while leaving the others intact would be a significant contribution to synthetic organic chemistry.

Reaction TypePotential OutcomeArea of Investigation
Electrophilic Aromatic SubstitutionIntroduction of new functional groups (e.g., nitro, acyl)Regioselectivity, influence of existing substituents on reaction rates.
Nucleophilic Aromatic SubstitutionReplacement of the chlorine atomReactivity towards various nucleophiles, catalytic vs. non-catalytic conditions.
Nitrile Group TransformationSynthesis of amides, carboxylic acids, amines, tetrazolesDevelopment of selective reagents and conditions. pressbooks.pubchemistrysteps.com

Integration into Advanced Functional Material Systems

Aromatic nitriles are known to be precursors for various functional materials, including polymers and organic electronic materials. numberanalytics.comrsc.org The specific substitution pattern of this compound could be leveraged to design and synthesize novel materials with tailored properties.

For instance, the nitrile group can be polymerized or incorporated into polymer backbones to create materials with high thermal stability and specific dielectric properties. The presence of the chloro and isopropyl groups can influence the solubility, processability, and morphology of these polymers. Future research could explore the synthesis of poly(arylene ether nitrile)s or other high-performance polymers derived from this benzonitrile (B105546).

In the field of organic electronics, substituted benzonitriles can serve as building blocks for organic semiconductors, dyes, and liquid crystals. acs.orgresearchgate.net The electronic properties of the molecule, influenced by its substituents, could be fine-tuned to achieve desired performance in devices such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The chlorine atom provides a handle for further functionalization to modulate electronic properties and intermolecular interactions, which are crucial for charge transport in organic electronic materials. rsc.org

Computational Design and Predictive Modeling for its Chemical Behavior

Computational chemistry offers powerful tools to predict and understand the chemical behavior of molecules, thereby guiding experimental work. pku.edu.cnweizmann.ac.ilnovartis.com For this compound, computational studies can provide valuable insights into its structure, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) calculations can be employed to determine the optimized geometry, electronic structure, and vibrational frequencies of the molecule. mdpi.com This information can aid in the interpretation of experimental spectroscopic data. Furthermore, computational models can be used to predict the regioselectivity of chemical reactions, such as electrophilic aromatic substitution, by calculating the energies of the possible intermediates. masterorganicchemistry.commsu.edu

Predictive modeling can also be applied to forecast the properties of materials derived from this compound. nih.govoptibrium.comchemrxiv.org For example, quantum mechanical calculations can estimate the HOMO-LUMO gap, which is a key parameter for organic electronic materials. pku.edu.cn Molecular dynamics simulations could be used to study the packing and morphology of polymers or molecular crystals based on this compound, providing insights into their bulk properties.

Computational MethodApplicationPredicted Properties
Density Functional Theory (DFT)Structural and electronic analysisOptimized geometry, bond lengths, bond angles, HOMO/LUMO energies, vibrational frequencies. mdpi.com
Ab initio methodsHigh-accuracy energy calculationsReaction barriers, transition state geometries.
Molecular Dynamics (MD)Simulation of bulk propertiesPolymer chain conformation, crystal packing, diffusion coefficients.

Role in Advancing Fundamental Understanding of Aromatic Substitution and Nitrile Chemistry

Detailed studies on this compound can contribute to a deeper fundamental understanding of several key concepts in organic chemistry. The molecule serves as an excellent model system for studying the interplay of steric and electronic effects in aromatic substitution reactions. libretexts.orgkhanacademy.orgmasterorganicchemistry.com

The simultaneous presence of an ortho/para-directing, deactivating halogen (chloro group) and a meta-directing, deactivating nitrile group, along with an ortho/para-directing, activating alkyl group (isopropyl), creates a complex substitution pattern. libretexts.org A systematic investigation of its reactivity towards various electrophiles and nucleophiles would provide valuable experimental data to test and refine theoretical models of aromatic reactivity.

Furthermore, exploring the chemistry of the nitrile group in this sterically hindered and electronically diverse environment can reveal new insights into its reactivity. numberanalytics.comchemistrysteps.comnih.gov For example, the rates and mechanisms of hydrolysis, reduction, or cycloaddition reactions could be significantly influenced by the neighboring chloro and isopropyl groups. Such studies would contribute to the broader knowledge base of nitrile chemistry, which is of great importance in organic synthesis and medicinal chemistry.

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-5-isopropylbenzonitrile, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves introducing the nitrile group onto a substituted benzene ring. A plausible route includes:

Chlorination : Start with 5-isopropylbenzonitrile, and perform electrophilic aromatic substitution using Cl₂/FeCl₃ under controlled temperature (0–5°C) to avoid over-chlorination .

Alternative Pathways : Use Ullmann coupling or cyanation reactions with CuCN on a pre-chlorinated benzene derivative. Monitor reaction progress via TLC or GC-MS to optimize yield and purity .
Key Considerations : Ensure anhydrous conditions for nitrile stability and use inert atmospheres (N₂/Ar) to prevent side reactions.

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: Employ a multi-technique approach:

  • NMR Spectroscopy : Compare 1^1H and 13^13C NMR data with PubChem records (e.g., chemical shifts for aromatic protons and nitrile carbons). For example, the nitrile group typically resonates at ~110–120 ppm in 13^13C NMR .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion peaks (expected m/z for C₁₀H₁₀ClN: 179.05). Cross-validate with NIST spectral libraries .
  • Elemental Analysis : Verify %C, %H, and %N align with theoretical values (±0.3% tolerance) .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, chemical-resistant goggles (OSHA 29 CFR 1910.133 compliant), and lab coats. Use NIOSH-approved respirators if dust or vapors are generated .
  • Spill Management : Neutralize spills with activated carbon or vermiculite. Avoid water to prevent contamination of drains; collect waste in sealed containers for hazardous disposal .
  • Ventilation : Conduct reactions in fume hoods with >100 ft/min face velocity to mitigate inhalation risks .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

Methodological Answer:

  • Substituent Variation : Replace the isopropyl group with bulkier tert-butyl or electron-withdrawing groups (e.g., -CF₃) to assess steric and electronic effects on target binding. Refer to analogous compounds like 4-Chloro-2-(propylamino)benzonitrile for SAR trends .
  • In Silico Modeling : Use docking simulations (AutoDock Vina) to predict interactions with biological targets. Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Q. How should researchers address contradictions in reported physicochemical data (e.g., melting points or solubility) for this compound?

Methodological Answer:

  • Replication : Reproduce experiments using standardized protocols (e.g., USP melting point apparatus, same solvent grades). Document purity levels (>98% by HPLC) to rule out impurities as error sources .
  • Peer Consultation : Cross-reference data with authoritative databases (e.g., PubChem, NIST) and publish corrigenda if systematic errors are identified .

Q. What computational methods are effective in predicting the environmental fate of this compound?

Methodological Answer:

  • Degradation Pathways : Use EPI Suite to estimate biodegradation half-lives and BioHCwin for hydrolysis rates. Experimental validation via GC-MS can identify breakdown products like chlorinated phenols .
  • Ecotoxicity Modeling : Apply ECOSAR to predict acute toxicity to aquatic organisms. Compare with in vivo assays using Daphnia magna for LC₅₀ values .

Q. What strategies ensure reproducibility in synthesizing and testing derivatives of this compound?

Methodological Answer:

  • Detailed Documentation : Follow Beilstein Journal guidelines: report reaction scales, solvent batches, and purification methods (e.g., column chromatography gradients) in Supplementary Information .
  • Collaborative Validation : Share samples with independent labs for NMR and bioassay replication. Use platforms like Zenodo to publish raw spectra and datasets .

Q. How can researchers leverage spectroscopic libraries to resolve ambiguities in compound identification?

Methodological Answer:

  • IR and Raman Cross-Validation : Match characteristic peaks (e.g., C≡N stretch at ~2240 cm⁻¹ in IR) with SDBS or NIST databases. Use DFT calculations (Gaussian 16) to simulate spectra for unknown derivatives .
  • X-ray Crystallography : Resolve ambiguous structures by obtaining single-crystal data. Deposit CIF files in the Cambridge Structural Database for community access .

Q. What advanced techniques are recommended for studying the biological mechanisms of this compound?

Methodological Answer:

  • Target Identification : Use affinity chromatography or click chemistry probes to isolate binding proteins. Validate with SPR (surface plasmon resonance) for binding kinetics .
  • Metabolomics : Apply LC-HRMS to track metabolic byproducts in cell cultures. Use pathway analysis tools (MetaboAnalyst) to map toxicity pathways .

Q. How should degradation products of this compound be analyzed to assess environmental impact?

Methodological Answer:

  • Photolysis Studies : Expose the compound to UV light (254 nm) in aqueous solutions. Identify intermediates via LC-QTOF-MS and compare with EPA ToxCast data .
  • Microbial Degradation : Incubate with soil microbiota under aerobic/anaerobic conditions. Use 14^14C-labeling to trace mineralization to CO₂ .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.